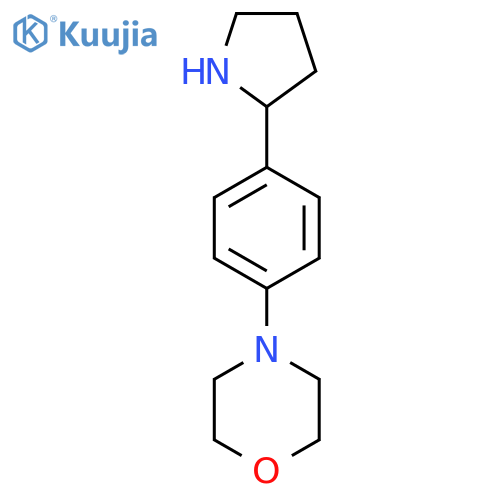Cas no 1270453-60-5 (4-4-(pyrrolidin-2-yl)phenylmorpholine)

1270453-60-5 structure
商品名:4-4-(pyrrolidin-2-yl)phenylmorpholine
4-4-(pyrrolidin-2-yl)phenylmorpholine 化学的及び物理的性質
名前と識別子
-
- 4-4-(pyrrolidin-2-yl)phenylmorpholine
- EN300-1848332
- 1270453-60-5
- 4-[4-(pyrrolidin-2-yl)phenyl]morpholine
-
- インチ: 1S/C14H20N2O/c1-2-14(15-7-1)12-3-5-13(6-4-12)16-8-10-17-11-9-16/h3-6,14-15H,1-2,7-11H2
- InChIKey: TULYDBHHRKEUCP-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CC1)C1C=CC(=CC=1)C1CCCN1
計算された属性
- せいみつぶんしりょう: 232.157563266g/mol
- どういたいしつりょう: 232.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 24.5Ų
4-4-(pyrrolidin-2-yl)phenylmorpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848332-0.1g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 0.1g |
$755.0 | 2023-09-19 | ||
| Enamine | EN300-1848332-0.25g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 0.25g |
$789.0 | 2023-09-19 | ||
| Enamine | EN300-1848332-5.0g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 5g |
$2485.0 | 2023-05-26 | ||
| Enamine | EN300-1848332-1g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 1g |
$857.0 | 2023-09-19 | ||
| Enamine | EN300-1848332-10g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 10g |
$3683.0 | 2023-09-19 | ||
| Enamine | EN300-1848332-0.05g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 0.05g |
$719.0 | 2023-09-19 | ||
| Enamine | EN300-1848332-0.5g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 0.5g |
$823.0 | 2023-09-19 | ||
| Enamine | EN300-1848332-2.5g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 2.5g |
$1680.0 | 2023-09-19 | ||
| Enamine | EN300-1848332-1.0g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 1g |
$857.0 | 2023-05-26 | ||
| Enamine | EN300-1848332-10.0g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 10g |
$3683.0 | 2023-05-26 |
4-4-(pyrrolidin-2-yl)phenylmorpholine 関連文献
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
1270453-60-5 (4-4-(pyrrolidin-2-yl)phenylmorpholine) 関連製品
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 249916-07-2(Borreriagenin)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
